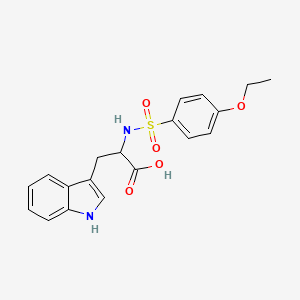

2-(4-ethoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid

Description

2-(4-Ethoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid is a synthetic compound featuring a sulfonamide-linked benzene ring substituted with an ethoxy group (-OCH₂CH₃) and a propanoic acid backbone bearing an indole moiety. The ethoxy group is electron-donating, which modulates the sulfonamide’s acidity and solubility compared to other substituents.

Properties

IUPAC Name |

2-[(4-ethoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-2-26-14-7-9-15(10-8-14)27(24,25)21-18(19(22)23)11-13-12-20-17-6-4-3-5-16(13)17/h3-10,12,18,20-21H,2,11H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUJNFAUBARJEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include:

Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting an amine with a sulfonyl chloride.

Final Coupling: The ethoxybenzenesulfonamido group can be coupled with the indole derivative under appropriate conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the ethoxy group.

Reduction: Reduction reactions could target the sulfonamide group or other reducible functionalities.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with indole and sulfonamide groups are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating diseases, given their ability to interact with biological targets.

Industry

Industrially, the compound could find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action for 2-(4-ethoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The indole ring could facilitate binding to hydrophobic pockets, while the sulfonamide group might form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key structural variations among analogs lie in the sulfonamide’s aromatic ring substituents and modifications to the indole or propanoic acid moieties. These differences influence electronic properties, solubility, and intermolecular interactions.

Table 1: Structural and Functional Comparison of Analogs

Physicochemical Properties

- Solubility and Stability: The ethoxy group in the target compound may enhance water solubility compared to hydrophobic substituents (e.g., CF₃ in ). Trifluoromethyl groups () increase lipophilicity, favoring membrane permeability but possibly complicating aqueous formulation.

- Crystallography: The nitro-substituted analog () forms dimers via N–H⋯O hydrogen bonds and chains via N–H⋯π interactions, creating a 3D network. In contrast, the toluene-sulfonamide analog () adopts an extended Z-shape with monoclinic symmetry, highlighting substituent-driven polymorphism .

Biological Activity

Overview

2-(4-Ethoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid is a synthetic compound that integrates an indole moiety with a sulfonamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties:

- Molecular Weight : 342.39 g/mol

- IUPAC Name : this compound

Anticancer Properties

Research has indicated that compounds containing indole structures often exhibit anticancer properties. For instance, studies have shown that derivatives of indole can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study : A study investigating the effects of related indole derivatives on breast cancer cells demonstrated significant cytotoxicity, suggesting that the incorporation of sulfonamide groups may enhance these effects through improved solubility and bioavailability.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| This compound | MCF-7 | TBD | TBD |

Antimicrobial Activity

The sulfonamide group is well-known for its antimicrobial properties. Compounds with this functional group have been used as antibiotics, particularly against bacterial infections.

Research Findings : Preliminary tests have shown that this compound exhibits activity against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

- Induction of Apoptosis : The indole structure may interact with cellular pathways that regulate apoptosis, potentially leading to increased cancer cell death.

- Receptor Modulation : The compound may act on various receptors involved in cell signaling pathways, influencing cellular responses to external stimuli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.